molecular formula C12H15NO4 B2978851 5-Methyl-5-((S)-4-methyl-5-oxocyclohex-3-en-1-yl)-4,5-dihydroisoxazole-3-carboxylic acid CAS No. 1013759-72-2

5-Methyl-5-((S)-4-methyl-5-oxocyclohex-3-en-1-yl)-4,5-dihydroisoxazole-3-carboxylic acid

Cat. No.: B2978851
CAS No.: 1013759-72-2
M. Wt: 237.255
InChI Key: YDCLGBQQQCVZIB-KBPLZSHQSA-N
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Description

5-Methyl-5-((S)-4-methyl-5-oxocyclohex-3-en-1-yl)-4,5-dihydroisoxazole-3-carboxylic acid is a complex organic compound with a unique structure that includes a cyclohexene ring, an isoxazole ring, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-5-((S)-4-methyl-5-oxocyclohex-3-en-1-yl)-4,5-dihydroisoxazole-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the isoxazole ring and the introduction of the carboxylic acid group. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-5-((S)-4-methyl-5-oxocyclohex-3-en-1-yl)-4,5-dihydroisoxazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

5-Methyl-5-((S)-4-methyl-5-oxocyclohex-3-en-1-yl)-4,5-dihydroisoxazole-3-carboxylic acid has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: The compound may be used in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Methyl-5-((S)-4-methyl-5-oxocyclohex-3-en-1-yl)-4,5-dihydroisoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-5,6,7,8-tetrahydrofolic acid: A related compound with similar structural features but different biological activity.

    5-Methyl-5-phenylhydantoin: Another compound with a similar core structure but distinct chemical properties and applications.

Uniqueness

5-Methyl-5-((S)-4-methyl-5-oxocyclohex-3-en-1-yl)-4,5-dihydroisoxazole-3-carboxylic acid is unique due to its specific combination of functional groups and its potential for diverse applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

5-methyl-5-[(1S)-4-methyl-5-oxocyclohex-3-en-1-yl]-4H-1,2-oxazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-7-3-4-8(5-10(7)14)12(2)6-9(11(15)16)13-17-12/h3,8H,4-6H2,1-2H3,(H,15,16)/t8-,12?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDCLGBQQQCVZIB-KBPLZSHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(CC1=O)C2(CC(=NO2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC[C@@H](CC1=O)C2(CC(=NO2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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